7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of multiple fluorine atoms in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be achieved through a multi-step process involving the formation of the triazolopyrimidine core followed by functionalization with difluoromethyl and trifluoromethyl groups. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction mechanism . This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up using continuous flow reactors that allow for precise control of reaction conditions. This ensures consistent product quality and high throughput. The use of microwave-assisted synthesis can also be adapted for industrial applications, providing an energy-efficient and time-saving approach.
Chemical Reactions Analysis
Types of Reactions
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing fluorine atoms.
Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 2-Benzylthio-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Difluoromethyl-5-methyl-[1,2,4]triazolo[1,5-a]-pyrimidine-2-carbonyl chloride
Uniqueness
The uniqueness of 7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(TRIFLUOROMETHYL)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific substitution pattern, which imparts enhanced chemical stability and biological activity. The presence of both difluoromethyl and trifluoromethyl groups makes it a potent inhibitor of various enzymes, distinguishing it from other similar compounds.
Properties
IUPAC Name |
7-(difluoromethyl)-5-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F5N5O/c1-8-6-11(12(17)18)26-15(23-8)24-13(25-26)14(27)22-7-9-4-2-3-5-10(9)16(19,20)21/h2-6,12H,7H2,1H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOYBNBIMUJJJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NCC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F5N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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